molecular formula C5H7N B1217469 Dihydropyridine CAS No. 22694-45-7

Dihydropyridine

Cat. No.: B1217469
CAS No.: 22694-45-7
M. Wt: 81.12 g/mol
InChI Key: MMWRGWQTAMNAFC-UHFFFAOYSA-N
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Description

Dihydropyridines are a class of compounds based on the pyridine ring system, which is a six-membered ring containing one nitrogen atom. These compounds are of significant importance in the biological and medicinal fields due to their diverse therapeutic applications. Dihydropyridines are primarily known for their role as calcium channel blockers, which are used to treat various cardiovascular conditions such as hypertension and angina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The classical method for synthesizing dihydropyridines is the Hantzsch pyridine synthesis. This multi-component reaction involves the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia. The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyridines often employs eco-friendly heterogeneous catalysts. These catalysts, such as magnetic, silica, and zirconium-based systems, facilitate the reaction under green conditions, making the process more sustainable and cost-effective. The use of one-pot multi-component reactions is common, allowing for the efficient production of dihydropyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

Dihydropyridines undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the biological activity of the compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridines and pyridines, which have enhanced biological activities and therapeutic potentials .

Scientific Research Applications

Dihydropyridines have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:

    Chemistry: Dihydropyridines are used as building blocks for the synthesis of more complex molecules.

    Biology: In biological research, dihydropyridines are used to study calcium channel function and regulation.

    Medicine: Dihydropyridines are widely used as calcium channel blockers to treat cardiovascular diseases.

    Industry: In the pharmaceutical industry, dihydropyridines are essential for developing new drugs with improved efficacy and safety profiles.

Mechanism of Action

Dihydropyridines exert their effects by binding to and blocking voltage-gated L-type calcium channels located on the smooth muscle cells of arterial blood vessels. By inhibiting these channels, dihydropyridines prevent the influx of calcium ions into the cells, leading to muscle relaxation and vasodilation. This mechanism reduces vascular resistance and lowers blood pressure, making dihydropyridines effective in treating hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Dihydropyridines are part of a broader class of calcium channel blockers, which also includes non-dihydropyridines such as verapamil and diltiazem. While dihydropyridines primarily affect vascular smooth muscle and promote vasodilation, non-dihydropyridines have a more significant impact on cardiac function, including reducing heart rate and contractility .

Similar Compounds

Biological Activity

Dihydropyridines (DHPs) are a class of organic compounds characterized by a pyridine ring with two hydrogen atoms at the 1 and 4 positions. These compounds have garnered significant interest due to their diverse biological activities, particularly in pharmacology. This article explores the biological activities of DHPs, focusing on their antimicrobial, anticancer, and other therapeutic effects.

Overview of Dihydropyridine Compounds

DHPs are primarily recognized for their role as calcium channel blockers, but they also exhibit a range of other biological activities. These include:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Reducing inflammation in various models.
  • Neuroprotective Effects : Protecting neuronal cells from damage.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of DHP derivatives. A notable study evaluated six new 1,4-DHP derivatives for their antimicrobial and cytotoxic effects. The findings indicated:

  • Inhibition of Bacterial Growth : Most derivatives inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 100 µg/ml. Fungal growth was inhibited at lower concentrations (25-50 µg/ml), and mycobacterial strains were affected at even lower concentrations (3.1-25 µg/ml) .
CompoundBacterial Inhibition Concentration (µg/ml)Fungal Inhibition Concentration (µg/ml)Mycobacterial Inhibition Concentration (µg/ml)
I50256.2
II1005012.5
III50253.1
IV50253.1
V100506.2

The most promising compound, IV, showed significant activity against pathogenic mycobacteria, including strains resistant to standard treatments .

Anticancer Activity

DHPs have also been investigated for their anticancer properties. A study synthesized a library of novel DHP analogs and evaluated their effects on cancer cell lines such as HeLa and MCF-7. Key findings included:

  • Induction of Apoptosis : The most potent compound induced apoptosis through mechanisms such as overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases CDK4/6 .
CompoundIC50 (µM)Mechanism of Action
4d0.49Induces ROS production, mitochondrial dysfunction
OtherVariesVarious mechanisms including cell cycle arrest and DNA damage

The compound's ability to halt the cell cycle and induce apoptosis was confirmed through fluorescence microscopy techniques .

Other Therapeutic Activities

DHPs exhibit a variety of other therapeutic effects:

  • Anti-inflammatory Activity : Some DHP derivatives have shown potential in reducing inflammation in animal models.
  • Neuroprotective Effects : Certain compounds have been noted for their ability to protect neuronal cells, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the clinical relevance of DHPs:

  • Calcium Channel Blockers : this compound-based drugs like nifedipine are widely used for hypertension management due to their vasodilatory effects without significant impact on cardiac output.
  • Antimicrobial Applications : A study reported that specific DHP derivatives effectively reduced H. pylori viability without affecting calcium channels, indicating a promising avenue for antibiotic development .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1,4-dihydropyridine derivatives, and how do reaction conditions influence yield and purity?

  • The Hantzsch reaction is the most widely used method, involving condensation of β-ketoesters, aldehydes, and ammonium acetate under reflux conditions. Solvent-free approaches with nanocatalysts (e.g., PdNiRu@GO nanoparticles) improve efficiency and reduce environmental impact . Yield optimization requires precise temperature control (65–100°C) and catalyst recycling (e.g., Fe₃O₄@NFC@ONSM-Ni(II) achieves >85% yield over 5 cycles) .

Q. How are dihydropyridines utilized in pharmacological studies targeting calcium channels?

  • Dihydropyridines (DHPs) act as L-type calcium channel blockers, primarily binding to α1 subunits in vascular smooth muscle. Nifedipine is the prototype, but derivatives like AP-12 (synthesized via brominated intermediates) show enhanced blood-brain barrier penetration for neurological applications. Experimental validation involves electrophysiology (e.g., Xenopus oocyte expression systems) and radioligand binding assays .

Q. What experimental designs are recommended for in vivo studies of dihydropyridine effects on metabolic pathways?

  • Use randomized, controlled trials with species-specific dosing. For example, laying hens fed 150–300 mg/kg DHP showed altered fat metabolism, measured via serum triiodothyronine (T3) and vitellogenin receptor (VTGR) levels. Data should be analyzed using SAS or R for ANOVA and post-hoc tests (e.g., Duncan’s range test) .

Q. How do researchers validate the structural identity of novel this compound derivatives?

  • Combine spectroscopic techniques: FT-IR for functional groups (e.g., NH stretch at ~3300 cm⁻¹), NMR for stereochemistry (e.g., ¹H-NMR coupling constants for 1,4-dihydropyridine rings), and X-ray crystallography for absolute configuration .

Advanced Research Questions

Q. What computational approaches are used to predict this compound interactions with calcium channels?

  • Density Functional Theory (DFT) calculates molecular electrostatic potentials (MEPs) to identify reactive sites, while molecular docking (AutoDock/Vina) models binding to Cav1.2 channels. For example, AP-12’s dodecyl chain enhances hydrophobic interactions with Val1516 and Met1512 residues .

Q. How can contradictions in this compound potency across experimental systems be resolved?

  • System-specific factors (e.g., membrane potential, subunit composition) influence efficacy. Address discrepancies by testing multiple derivatives (e.g., nifedipine vs. nimodipine) and controlling for voltage dependence in electrophysiology setups .

Q. What molecular mechanisms explain the voltage-dependent binding of this compound antagonists?

  • Mutagenesis studies reveal that Thr1393 and Val1516 residues mediate voltage sensitivity. Substituting Thr1393 with phenylalanine introduces steric hindrance, altering the voltage threshold for antagonist dissociation .

Q. How do structural modifications (e.g., alkyl chain length) impact this compound antioxidant activity in non-cardiovascular models?

  • In poultry studies, DHPs with ethoxycarbonyl groups reduce lipid peroxidation in liver tissues. Measure malondialdehyde (MDA) levels via thiobarbituric acid assays and correlate with chain length using QSAR models .

Q. What role do crystal polymorphs play in the bioavailability of this compound drugs?

  • Polymorphs (e.g., nifedipine’s α vs. β forms) differ in solubility and dissolution rates. Characterize via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to optimize pharmacokinetic profiles .

Q. How can in silico models improve the design of this compound derivatives with reduced side effects?

  • Machine learning (e.g., SwissTargetPrediction) prioritizes derivatives with high selectivity for Cav1.2 over Cav1.3 channels. Molecular dynamics simulations (Desmond) assess binding stability over 100-ns trajectories to predict off-target effects .

Properties

CAS No.

22694-45-7

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

1,2-dihydropyridine

InChI

InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-4,6H,5H2

InChI Key

MMWRGWQTAMNAFC-UHFFFAOYSA-N

SMILES

C1C=CC=CN1

Canonical SMILES

C1C=CC=CN1

Synonyms

1,4-dihydropyridine
dihydropyridine
Lemildipine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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